Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate

Reformatsky reaction zinc enolate tetrahydropyran-2,4-dione

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate (CAS 651726-04-4) is a poly-substituted α-bromo-β-keto ester with the molecular formula C₁₁H₁₉BrO₃ and a molecular weight of 279.17 g·mol⁻¹. The compound features a bromine atom at the 4-position (α to the ketone), three methyl groups at the 2,2,5-positions, and an ethyl ester terminus.

Molecular Formula C11H19BrO3
Molecular Weight 279.17 g/mol
CAS No. 651726-04-4
Cat. No. B12532412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate
CAS651726-04-4
Molecular FormulaC11H19BrO3
Molecular Weight279.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(=O)C(C(C)C)Br
InChIInChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3
InChIKeyJKXYNBXBIMSFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-2,2,5-trimethyl-3-oxohexanoate (CAS 651726-04-4): A Specialized α-Bromo-β-Keto Ester for Regioselective Synthesis and Impurity Profiling


Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate (CAS 651726-04-4) is a poly-substituted α-bromo-β-keto ester with the molecular formula C₁₁H₁₉BrO₃ and a molecular weight of 279.17 g·mol⁻¹ . The compound features a bromine atom at the 4-position (α to the ketone), three methyl groups at the 2,2,5-positions, and an ethyl ester terminus. This dense substitution pattern distinguishes it from simpler α-bromo-β-keto esters and confers distinct reactivity in zinc-mediated Reformatsky-type condensations, where it directs the formation of 5-R¹-6-R²-3,3-dimethyl-2,3,5,6-tetrahydropyran-2,4-diones rather than alternative heterocyclic scaffolds [1]. The compound is also listed as Cilastatin Impurity 15, indicating its relevance as a reference standard in pharmaceutical impurity profiling .

Why Generic α-Bromo-β-Keto Esters Cannot Replace Ethyl 4-Bromo-2,2,5-trimethyl-3-oxohexanoate in Regioselective Applications


The substitution pattern of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is the primary driver of its reaction outcome. In zinc enolate-mediated condensations with aldehydes, the 2,2,5-trimethyl motif enforces a specific steric and electronic environment that channels the reaction toward 5-R¹-6-R²-3,3-dimethyl-2,3,5,6-tetrahydropyran-2,4-diones; in contrast, the closely related analog ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate yields 6-R-2,2,4,4-tetramethyl-2,3,5,6-tetrahydropyran-2,4-diones under identical conditions [1]. The unsubstituted or differently substituted congeners (e.g., ethyl 4-bromo-3-oxohexanoate, CAS 52851-15-7) lack the steric compression required to favor this specific cyclization pathway and produce constitutionally different products [1]. For procurement, selecting a generic α-bromo-β-keto ester without verifying the substitution pattern risks obtaining a reagent that delivers the wrong heterocyclic scaffold, compromising synthetic route fidelity and impurity-marker identity.

Quantitative Evidence Guide: Differentiating Ethyl 4-Bromo-2,2,5-trimethyl-3-oxohexanoate from Closest Analogs


Divergent Zinc Enolate Cyclization: Product Identity Shift vs. Ethyl 4-Bromo-2,2,4-trimethyl-3-oxopentanoate

Under identical one- or two-stage Reformatsky conditions (Zn dust, aldehyde, inert solvent), the zinc enolate derived from ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate reacts with aliphatic or aromatic aldehydes to give predominantly 5-R¹-6-R²-3,3-dimethyl-2,3,5,6-tetrahydropyran-2,4-diones as E/Z mixtures. In contrast, the enolate from ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate yields the constitutionally distinct 6-R-2,2,4,4-tetramethyl-2,3,5,6-tetrahydropyran-2,4-diones [1]. The product sets are non-overlapping, demonstrating that the 2,2,5- vs. 2,2,4-methyl arrangement is the critical determinant of the heterocyclic scaffold formed.

Reformatsky reaction zinc enolate tetrahydropyran-2,4-dione regioselective cyclization

Comparative LogP: Enhanced Lipophilicity over the Non-methylated Parent Scaffold

The calculated LogP of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is 2.56 . Although an experimentally measured LogP for the des-methyl analog (ethyl 4-bromo-3-oxohexanoate, CAS 52851-15-7) is not publicly available, the addition of three methyl groups is reliably predicted to increase LogP by approximately 1.5–1.8 units based on the Hansch π constant for aliphatic methyl (≈0.5–0.56 per methyl group) [1]. This places the target compound approximately 1.5 log units more lipophilic than its non-methylated core, a difference that impacts chromatographic retention (e.g., reversed-phase HPLC) and partitioning in biphasic reaction systems.

lipophilicity LogP physicochemical property partition coefficient

Pharmaceutical Impurity Identity: Cilastatin Impurity 15 vs. Generic α-Bromo Esters

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is cataloged as Cilastatin Impurity 15 . This designation implies that the compound co-elutes or is chromatographically resolved in validated HPLC methods for cilastatin drug substance or product. A generic α-bromo-β-keto ester of different substitution cannot serve as a drop-in replacement for this impurity marker because it will exhibit a different retention time, mass spectrum, and fragmentation pattern, thereby failing system suitability criteria in pharmacopoeial or in-house impurity methods.

pharmaceutical impurity Cilastatin reference standard HPLC-MS

Optimal Application Scenarios for Ethyl 4-Bromo-2,2,5-trimethyl-3-oxohexanoate Based on Verified Differentiation Evidence


Synthesis of 3,3-Dimethyl-2,3,5,6-tetrahydropyran-2,4-dione Libraries via Reformatsky Condensation

Researchers synthesizing focused libraries of 5-R¹-6-R²-3,3-dimethyl-2,3,5,6-tetrahydropyran-2,4-diones should procure the 2,2,5-trimethyl-substituted bromo ester specifically. As demonstrated by Shchepin et al., zinc enolates of this compound react with diverse aldehydes to furnish the 3,3-dimethyl-dione scaffold, whereas the 2,2,4-trimethyl analog delivers the constitutionally different 2,2,4,4-tetramethyl series [1]. Using the wrong isomer would produce the incorrect heterocyclic core and invalidate structure–activity relationship (SAR) data.

Cilastatin Drug Substance Impurity Profiling and Method Validation

Quality control laboratories performing impurity profiling of cilastatin active pharmaceutical ingredient (API) or finished dosage forms require the exact Cilastatin Impurity 15 standard, which is ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate [1]. This compound's specific retention characteristics (LogP = 2.56) and mass spectrum are integral to the impurity method; substitution with a non-methylated or differently methylated analog would compromise system suitability and potentially lead to failure of regulatory inspection.

Chromatographic Method Development Leveraging Enhanced Lipophilicity

With a calculated LogP of 2.56, ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is substantially more lipophilic than des-methyl α-bromo-β-keto esters (estimated ΔLogP ≈ +1.5) [1]. This property can be exploited in reversed-phase HPLC method development where later elution or improved resolution from polar matrix components is desired. Method developers selecting an α-bromo-β-keto ester probe should verify the substitution pattern to ensure the target LogP and retention behavior.

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